2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a furan ring, and a tetrahydroquinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step synthetic routes. One common approach starts with the preparation of the pyrazole and furan intermediates, followed by their coupling with the tetrahydroquinazolinone core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Quinazolinone derivatives: Investigated for their potential as anticancer and antiviral agents.
The uniqueness of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of these diverse functional groups, which may confer unique biological activities and synthetic versatility.
Properties
Molecular Formula |
C26H25BrN4O3 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
2-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H25BrN4O3/c1-16-24(27)17(2)31(29-16)14-19-13-18(10-11-23(19)33-3)25-28-22-9-5-4-8-21(22)26(32)30(25)15-20-7-6-12-34-20/h4-13,25,28H,14-15H2,1-3H3 |
InChI Key |
TWRHKYZEEGHTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)Br |
Origin of Product |
United States |
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